molecular formula C10H14N2O B14840305 5-Cyclopropoxy-N,N-dimethylpyridin-2-amine

5-Cyclopropoxy-N,N-dimethylpyridin-2-amine

Cat. No.: B14840305
M. Wt: 178.23 g/mol
InChI Key: CKRCIEFVVVQWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.234 g/mol It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group and two N,N-dimethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N,N-dimethylpyridin-2-amine typically involves the reaction of 2-chloropyridine with cyclopropanol in the presence of a base, followed by N,N-dimethylation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N,N-dimethylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C10H14N2O/c1-12(2)10-6-5-9(7-11-10)13-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

CKRCIEFVVVQWBH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.